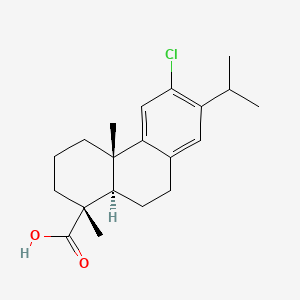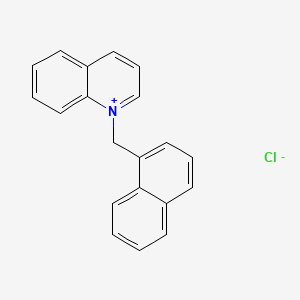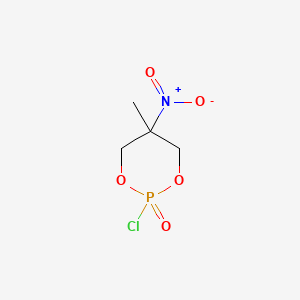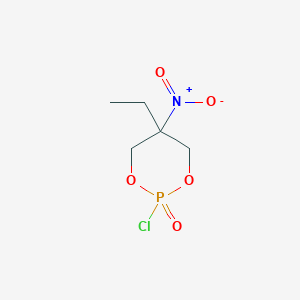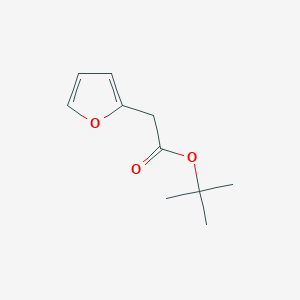
Cyclohexane, (2-ethoxyethyl)-
Overview
Description
“Cyclohexane, (2-ethoxyethyl)-” is a derivative of cyclohexane . Cyclohexane is a cycloalkane with the molecular formula C6H12 . It is a colorless, flammable liquid with a distinctive detergent-like odor . The “2-ethoxyethyl” indicates that an ethoxyethyl group is attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “Cyclohexane, (2-ethoxyethyl)-” consists of a cyclohexane ring with an ethoxyethyl group attached . The cyclohexane molecule is an alicyclic hydrocarbon, meaning it is both cyclic (ring-shaped) and aliphatic (comprised of carbon and hydrogen atoms) . It consists of six carbon atoms arranged in a ring, with each carbon atom bound to two other carbons and two hydrogens .Scientific Research Applications
Volumetric Properties and Molecular Interactions : A study investigated the interactions between cyclohexane and 2-ethoxyethanol, revealing insights into the molecular interactions in organic mixtures. Cyclohexane is a non-polar solvent used in industries, while 2-ethoxyethanol has applications in solvents for electrolytes, paints, and coatings due to its amphiphilic nature (Durgabhavani et al., 2019).
Cycloaddition Reactions in Organic Synthesis : Another study explored the catalysis of cycloaddition reactions between 3-ethoxycyclobutanones and allylsilanes using tin(IV) chloride. This process is significant for producing various organic compounds (Matsuo et al., 2009).
Degradation by Rhodococcus sp. EC1 : Cyclohexane's degradation by Rhodococcus sp. EC1 was characterized, showing potential for bioremediation of hydrocarbons. This organism can degrade a range of hydrocarbons, including cyclohexane, highlighting its use in environmental clean-up (Lee & Cho, 2008).
Density, Viscosity, and Speed of Sound in Binary Mixtures : Research on the physical properties like density, viscosity, and speed of sound in mixtures of 2-ethoxyethanol with cyclohexane provides essential data for industrial applications and formulation of chemical products (Aminabhavi & Gopalakrishna, 1995).
Application in Plasticizers : Cyclohexane dicarboxylic acid esters, including those derived from cyclohexane, are identified as environmentally friendly plasticizers with performance comparable to phthalates. This makes them suitable for use in plastics, reducing potential toxicity (Ou, Ding, & Zhang, 2014).
Dissolution of Polymers : The dissolution of diblock copolymers in solvents including 2-ethoxyethanol and cyclohexane was studied using FT-IR imaging, providing insights valuable in polymer science and engineering (Koenig, 2003).
Safety and Hazards
Future Directions
Cyclohexane and its derivatives continue to be a subject of study in organic chemistry due to their unique structural features . They are used in a wide variety of compounds including hormones, pharmaceuticals, and flavoring agents . Future research may focus on developing new synthesis methods, exploring new reactions, and finding new applications for these compounds .
properties
IUPAC Name |
2-ethoxyethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-11-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFUKAARRHOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493927 | |
| Record name | (2-Ethoxyethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyethyl)cyclohexane | |
CAS RN |
65818-37-3 | |
| Record name | (2-Ethoxyethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)

